molecular formula C22H19ClO3 B1221203 Atovaquon CAS No. 94015-53-9

Atovaquon

Katalognummer: B1221203
CAS-Nummer: 94015-53-9
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: BSJMWHQBCZFXBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atovaquone is a chemical compound that belongs to the class of naphthoquinones. It is a hydroxy-1,4-naphthoquinone, an analog of both ubiquinone and lawsone. Atovaquone is primarily used as an antimicrobial medication for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria. It is known for its antiparasitic and therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Atovaquone has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quinone chemistry.

    Biology: Investigated for its effects on mitochondrial function and electron transport.

    Medicine: Used in the treatment and prevention of malaria, Pneumocystis jirovecii pneumonia, and toxoplasmosis. .

Wirkmechanismus

Target of Action

Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone . Its primary targets are the mitochondrial electron transport chain in atovaquone-responsive parasites . It is particularly effective against the cytochrome bc1 complex (Complex III) .

Mode of Action

Atovaquone’s mode of action is primarily through the inhibition of mitochondrial electron transport , at the level of the cytochrome bc1 complex . This inhibition is comparable to ubiquinone, allowing atovaquone to selectively affect mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .

Biochemical Pathways

Atovaquone affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , which can lead to the inhibition of colorectal cancer metastasis . It also suppresses the HER2/β-Catenin signaling in breast cancer cells . Furthermore, it has been found to inhibit the replication of SARS-CoV-2 in vitro, potentially through unknown biochemical pathways .

Pharmacokinetics

Atovaquone is a highly lipophilic drug . It has a long half-life due to presumed enterohepatic cycling and eventual fecal elimination . The median atovaquone plasma AUC (h/μM), t1/2 (h), Cmax (μM) and Tmax (h) were 295, 87.2, 3.74 and 3.25, respectively, following a single dose and 254, 55.9, 13.8 and 4.00, respectively, upon reaching steady state .

Result of Action

Atovaquone’s action results in the inhibition of nucleic acid and ATP synthesis . It has been shown to have good in vitro activity against Toxoplasma gondii . In cancer cells, atovaquone has been found to inhibit tumor metastasis through the PDGFRβ/NF-κB/EMT signalling pathway , and suppress primary and resistant breast tumor growth by inhibiting HER2/β-Catenin signaling .

Action Environment

The action of atovaquone can be influenced by environmental factors. For instance, resistance to atovaquone has been observed in some strains of malaria, making it ineffective in certain parts of the world . Furthermore, atovaquone’s effectiveness can be influenced by the patient’s health status, such as kidney function . It is also worth noting that atovaquone’s action may be influenced by the presence of other drugs, as it has been found to alter the pharmacokinetics of proguanil .

Biochemische Analyse

Biochemical Properties

Atovaquone is a highly lipophilic compound that closely resembles ubiquinone. It acts by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . Atovaquone interacts with the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, inhibiting the transfer of electrons and thereby disrupting the production of ATP . This inhibition affects several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone .

Cellular Effects

Atovaquone has been shown to influence various cellular processes. It inhibits the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress . This disruption in energy production can affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, atovaquone has been found to inhibit cell proliferation and induce apoptosis by targeting mitochondrial complex III and oxidative phosphorylation .

Molecular Mechanism

The primary mechanism of action of atovaquone involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain . By binding to this complex, atovaquone prevents the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse in the mitochondrial membrane potential and a halt in ATP synthesis . This inhibition also affects the synthesis of nucleic acids and other essential biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of atovaquone have been observed to change over time. Atovaquone is relatively stable, but its efficacy can decrease due to degradation or resistance development in parasites . Long-term studies have shown that atovaquone can maintain its inhibitory effects on mitochondrial electron transport, but resistance can emerge, necessitating combination therapies to sustain its effectiveness .

Dosage Effects in Animal Models

The effects of atovaquone vary with different dosages in animal models. At therapeutic doses, atovaquone effectively clears parasitic infections such as babesiosis and malaria . At higher doses, atovaquone can cause adverse effects such as gastrointestinal disturbances and liver toxicity . The therapeutic window for atovaquone is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity while maintaining efficacy .

Metabolic Pathways

Atovaquone is involved in metabolic pathways linked to the mitochondrial electron transport chain. By inhibiting the cytochrome bc1 complex, atovaquone indirectly inhibits several metabolic enzymes that rely on ubiquinone for electron transfer . This inhibition affects the synthesis of ATP, nucleic acids, and other essential biomolecules, leading to a disruption in cellular metabolism .

Transport and Distribution

Atovaquone is highly bound to plasma proteins (99.9%) and has a volume of distribution of 0.60 ± 0.17 L/kg . It shows a high affinity for human serum albumin and accumulates in tissues, where it is protected from biliary clearance . Atovaquone is transported within cells and tissues by binding to plasma proteins and interacting with transporters such as P-glycoprotein and breast cancer resistance protein .

Subcellular Localization

Atovaquone primarily localizes to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Its subcellular localization is facilitated by its structural similarity to ubiquinone, allowing it to target mitochondrial complex III effectively . This localization is crucial for its function as an inhibitor of oxidative phosphorylation and ATP synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atovaquone involves several steps. One common method includes the reaction of 2-chloro-3-hydroxy-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexanol under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of Atovaquone follows a similar synthetic route but is optimized for large-scale manufacturing. This involves reaction condition optimizations to ensure high yields and purity. Techniques such as particle size reduction, salt preparation, and prodrug pathways are employed to enhance the solubility and bioavailability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Atovaquone undergoes various chemical reactions, including:

    Oxidation: Atovaquone can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: Substitution reactions can occur on the aromatic ring or the quinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of Atovaquone with modified functional groups, which can have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Atovaquone is similar to other naphthoquinones such as ubiquinone and lawsone. it is unique in its high lipophilicity and specific inhibitory effects on the mitochondrial electron transport chain. Other similar compounds include:

Atovaquone stands out due to its potent antimicrobial and antiparasitic activities, making it a valuable compound in both clinical and research settings.

Biologische Aktivität

Atovaquone is a hydroxynaphthoquinone compound primarily utilized for its antimalarial and antimicrobial properties. This article delves into the biological activity of atovaquone, focusing on its mechanisms of action, efficacy in various infections, and relevant case studies.

Atovaquone exhibits its biological activity primarily through the inhibition of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III) . This inhibition disrupts ATP synthesis and nucleic acid metabolism in susceptible organisms, including Plasmodium species and Pneumocystis carinii .

Key Mechanisms:

  • Electron Transport Inhibition: By mimicking ubiquinone, atovaquone selectively inhibits electron transport, leading to reduced ATP production.
  • Pyrimidine Biosynthesis Inhibition: It also inhibits dihydroorotate dehydrogenase (DHODH), affecting pyrimidine synthesis crucial for nucleic acid replication .

Efficacy Against Infections

Atovaquone is particularly effective against malaria and has shown potential in treating other infections.

1. Malaria

Atovaquone is used in combination with proguanil (Malarone) for malaria prophylaxis and treatment. A meta-analysis demonstrated that this combination has a prophylactic efficacy of 95.8% , significantly superior to placebo .

Table 1: Efficacy of Atovaquone-Proguanil in Malaria Prophylaxis

StudyParticipantsEfficacy (%)Adverse Events
Study 1453995.8Fewer than placebo
Study 2320 children100Similar rates

2. Pneumocystis jirovecii Pneumonia

Atovaquone is also indicated for the treatment and prophylaxis of Pneumocystis carinii pneumonia (PCP), particularly in immunocompromised patients. Its mechanism involves similar mitochondrial inhibition, although the exact pathway remains less understood .

3. Babesiosis

In a case study involving a patient with severe babesiosis, atovaquone was administered alongside azithromycin, demonstrating its utility in treating this parasitic infection .

Case Study 1: Severe Babesiosis

  • Patient Profile: A 68-year-old woman with a history of alcohol use disorder.
  • Symptoms: Malaise, body aches, respiratory distress.
  • Treatment: Atovaquone combined with azithromycin.
  • Outcome: Initial worsening of clinical status but subsequent improvement following treatment.

Case Study 2: Esophageal Ulcers

  • Patient Profile: A healthy medical student on malaria prophylaxis.
  • Incident: Developed severe retrosternal pain after taking atovaquone dry.
  • Outcome: Required medical intervention due to persistent pain affecting food intake .

Safety and Tolerability

Atovaquone is generally well tolerated. Studies indicate that it has a favorable safety profile compared to other antimalarial agents, with fewer adverse events leading to discontinuation .

Table 2: Safety Profile of Atovaquone

Comparison GroupAdverse Events Rate (%)
Atovaquone-ProguanilLower than controls
PlaceboHigher incidence

Eigenschaften

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetonitrile

CAS No.

94015-53-9, 95233-18-4, 137732-39-9
Record name BW-A 566C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216-219 °C
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone
Reactant of Route 2
Atovaquone
Reactant of Route 3
Atovaquone
Reactant of Route 4
Atovaquone
Reactant of Route 5
Atovaquone
Reactant of Route 6
Atovaquone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.